molecular formula C9H14BNO4S B1386949 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid CAS No. 957034-82-1

4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid

Cat. No.: B1386949
CAS No.: 957034-82-1
M. Wt: 243.09 g/mol
InChI Key: KNKDICZGYPFTBK-UHFFFAOYSA-N
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Description

4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid is a boronic acid derivative known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylsulfamoyl group and a methyl group. The combination of these functional groups imparts distinct reactivity and binding capabilities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid typically involves the reaction of 4-bromo-2-methylphenylboronic acid with N,N-dimethylsulfamide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Reduction: The compound can be reduced to form the corresponding boronic acid derivative.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like palladium or copper and bases such as potassium carbonate.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Reduced boronic acid derivatives.

    Substitution: Functionalized phenylboronic acid derivatives.

Scientific Research Applications

4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the development of sensors for detecting biomolecules, such as glucose, due to its ability to form reversible covalent bonds with diols.

    Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique reactivity and binding properties.

Mechanism of Action

The mechanism of action of 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can undergo reversible esterification with diols under specific pH conditions. The dimethylsulfamoyl group enhances the compound’s solubility and stability, making it suitable for various applications. The molecular targets and pathways involved depend on the specific application, such as binding to glucose in biosensors or interacting with biological molecules in drug delivery systems.

Comparison with Similar Compounds

4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid can be compared with other boronic acid derivatives, such as:

    Phenylboronic acid: Lacks the dimethylsulfamoyl and methyl groups, resulting in different reactivity and binding properties.

    4-Methanesulfonylphenylboronic acid: Contains a methanesulfonyl group instead of a dimethylsulfamoyl group, leading to variations in solubility and stability.

    4-Methylphenylboronic acid: Similar structure but without the dimethylsulfamoyl group, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and binding capabilities, making it valuable for a wide range of scientific and industrial applications.

Properties

IUPAC Name

[4-(dimethylsulfamoyl)-2-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO4S/c1-7-6-8(16(14,15)11(2)3)4-5-9(7)10(12)13/h4-6,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKDICZGYPFTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)N(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656980
Record name [4-(Dimethylsulfamoyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957034-82-1
Record name [4-(Dimethylsulfamoyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N,N-Dimethylsulphamoyl)-2-methylbenzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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